2-(4-chlorophenoxy)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a chlorophenoxy group, a thiophene ring, and a triazolothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Triazolothiazole Core: This involves the cyclization of appropriate thiophene and triazole derivatives under acidic or basic conditions.
Attachment of the Chlorophenoxy Group: This step usually involves nucleophilic substitution reactions where the chlorophenoxy group is introduced to the intermediate compound.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenoxy group would yield various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit the activity of enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and dorzolamide, which also contain the thiophene ring, exhibit similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain the triazole moiety, are known for their antifungal properties.
Uniqueness
2-(4-CHLOROPHENOXY)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is unique due to its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN4O2S2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-12-3-5-14(6-4-12)25-10-16(24)20-8-7-13-11-27-18-21-17(22-23(13)18)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H,20,24) |
InChI Key |
HWCRDLKNJOINGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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